N'-(naphthalen-1-ylcarbonyl)naphthalene-1-carbohydrazide
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Overview
Description
N’-(1-Naphthoyl)-1-naphthohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthoyl group attached to a naphthohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Naphthoyl)-1-naphthohydrazide typically involves the reaction of 1-naphthoyl chloride with 1-naphthohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of N’-(1-Naphthoyl)-1-naphthohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 1-naphthoyl chloride and 1-naphthohydrazide
Catalysts: Pyridine or other suitable bases
Solvents: Industrial-grade dichloromethane or tetrahydrofuran
Purification: Recrystallization or column chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
N’-(1-Naphthoyl)-1-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the naphthoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Sodium borohydride (NaBH₄) in methanol
Substitution: Halogenated solvents and nucleophiles like amines or thiols
Major Products
Oxidation: Naphthoic acid derivatives
Reduction: Hydrazine derivatives
Substitution: Substituted naphthoyl hydrazides
Scientific Research Applications
N’-(1-Naphthoyl)-1-naphthohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N’-(1-Naphthoyl)-1-naphthohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The pathways involved include:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Receptor Binding: Binds to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic Acid: An organic compound with a similar naphthoyl group but lacks the hydrazide moiety.
Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring, used in synthetic cannabinoids.
Naphthoylpyrroles: Compounds with a naphthoyl group attached to a pyrrole ring, also used in synthetic cannabinoids.
Uniqueness
N’-(1-Naphthoyl)-1-naphthohydrazide is unique due to its hydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other naphthoyl derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N'-(naphthalene-1-carbonyl)naphthalene-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21(19-13-5-9-15-7-1-3-11-17(15)19)23-24-22(26)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABGSBGGPVLBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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